4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester (9CI)

Descripción general

Descripción

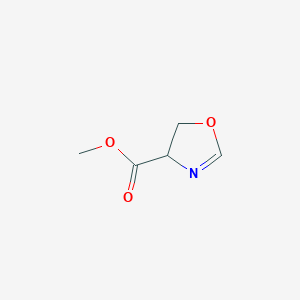

4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester (9CI) is a chemical compound with the molecular formula C5H7NO3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of flow synthesis techniques, which offer improved safety and product purity, is a promising approach. This method involves the continuous flow of reactants through a packed reactor, minimizing the risks associated with batch synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.

Reduction: Reduction reactions can convert the oxazole ring to oxazolines or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.

Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, reduced oxazolines, and substituted oxazole compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-Cancer Activity

Research has indicated that derivatives of 4-oxazolecarboxylic acids, including the methyl ester form, exhibit significant anti-cancer properties. A study demonstrated that methyl esters generally show enhanced cellular activities compared to their corresponding acid analogues. Specifically, the methyl ester version of certain compounds displayed improved potency against breast cancer cell lines (MDA-MB-231 and MDA-MB-468), with effective concentrations (EC50) reported as low as 2.5 μM after 72 hours of treatment .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves inhibition of critical signaling pathways. For instance, the methyl ester derivatives were found to inhibit STAT3 activity, a pathway commonly associated with cancer cell proliferation and survival. The ability of these esters to penetrate cell membranes effectively allows them to function as prodrugs that convert to active forms within cells .

Inhibition of IRAK-4

Therapeutic Potential in Autoimmune Diseases

The compound has been identified as a potent inhibitor of interleukin 1 receptor-associated kinase 4 (IRAK-4), a key player in inflammatory responses and autoimmune diseases. Its ability to inhibit IRAK-4 suggests potential therapeutic applications in conditions such as rheumatoid arthritis, systemic lupus erythematosus, and other inflammatory disorders . The compound's efficacy in modulating immune responses positions it as a candidate for further development in treating these diseases.

Antimicrobial Properties

Biofilm Inhibition

Recent studies have explored the antimicrobial properties of 4-oxazolecarboxylic acid derivatives against pathogenic bacteria such as Staphylococcus aureus. These compounds have shown effectiveness in inhibiting biofilm formation, which is crucial for the treatment of chronic infections where biofilms are prevalent . The ability to disrupt biofilms could lead to new strategies for managing persistent infections.

Synthesis and Derivative Exploration

Combinatorial Chemistry

The synthesis of 4-oxazolecarboxylic acid derivatives has been facilitated through various combinatorial chemistry techniques. This approach allows for the rapid generation of a library of compounds that can be screened for biological activity. The flexibility in modifying the oxazole structure provides avenues for optimizing pharmacological properties .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the activity of biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

4-Oxazolecarboxylic acid, 4,5-dihydro-5-methyl-2-phenyl-, methyl ester: This compound has a similar structure but includes a phenyl group, which can alter its chemical properties and biological activity.

4-Oxazolecarboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, methyl ester: Another derivative with a phenyl group and an additional oxo group, affecting its reactivity and applications.

Uniqueness

4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its relatively simple synthesis and potential for functionalization make it a valuable compound in various research and industrial contexts .

Actividad Biológica

4-Oxazolecarboxylic acid, 4,5-dihydro-, methyl ester (9CI) is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

- Molecular Formula : C15H18N2O5

- Molecular Weight : 306.32 g/mol

- CAS Registry Number : 104194-14-1

Antimicrobial Activity

Research has indicated that derivatives of oxazolecarboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The methyl ester form may enhance membrane permeability, thus improving cellular uptake and efficacy against pathogens .

| Compound | Activity | Reference |

|---|---|---|

| 4-Oxazolecarboxylic acid | Antimicrobial against E. coli | |

| Methyl esters of oxazoles | Enhanced antimicrobial activity |

Anticancer Effects

The compound has been evaluated for its potential anticancer properties. A study demonstrated that methyl esters of oxazoles can inhibit STAT3 activity, which is crucial in cancer cell proliferation. The methyl ester of salicylic acid showed promising results with an EC50 value of 2.7 µM against breast cancer cells. This suggests that the methyl ester form may serve as a prodrug that becomes more active after cellular uptake .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar oxazole rings have been reported to modulate inflammatory pathways, indicating that 4-Oxazolecarboxylic acid derivatives may also possess such activities .

The mechanisms underlying the biological activities of 4-Oxazolecarboxylic acid derivatives include:

- Inhibition of Enzymatic Activity : The presence of the carboxylate group in these compounds is critical for their inhibitory effects on enzymes involved in inflammatory and cancer pathways.

- Membrane Permeability : The methyl ester form enhances the ability to penetrate cell membranes, allowing for increased intracellular concentrations and subsequent biological effects.

Case Studies

- Antibacterial Efficacy : In a study examining the antibacterial properties of various plant extracts containing oxazole derivatives, the methyl ester showed superior activity against Streptococcus pyogenes compared to other strains .

- Cancer Cell Studies : A comparative analysis of several methyl esters revealed that those derived from oxazole exhibited lower IC50 values in cell-free assays but higher efficacy in cellular environments due to their prodrug nature .

Propiedades

IUPAC Name |

methyl 4,5-dihydro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-8-5(7)4-2-9-3-6-4/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCWTHZNQPICAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.